molecular formula C16H14O4 B14405879 2-Oxo-2-phenylethyl phenoxyacetate CAS No. 86148-30-3

2-Oxo-2-phenylethyl phenoxyacetate

Katalognummer: B14405879
CAS-Nummer: 86148-30-3
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: KINRHKCMRZXOAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-phenylethyl phenoxyacetate is an organic compound with the molecular formula C16H14O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of both phenyl and oxo groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 2-oxo-2-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-phenylethyl phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-phenylethyl phenoxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-phenylethyl phenoxyacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-2-phenylethyl acetate: Similar structure but lacks the phenoxy group.

    Phenoxyacetic acid: Contains the phenoxy group but lacks the oxo and phenylethyl groups.

    2-Phenylethanol: Contains the phenylethyl group but lacks the oxo and phenoxy groups.

Uniqueness

2-Oxo-2-phenylethyl phenoxyacetate is unique due to the combination of the oxo, phenylethyl, and phenoxy groups in its structure

Eigenschaften

CAS-Nummer

86148-30-3

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

phenacyl 2-phenoxyacetate

InChI

InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)11-20-16(18)12-19-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

KINRHKCMRZXOAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.